molecular formula C14H20ClN3O B12231482 2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol

Cat. No.: B12231482
M. Wt: 281.78 g/mol
InChI Key: JELBSGWHHBCUIW-UHFFFAOYSA-N
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Description

2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol is an organic compound that features a phenol group and a pyrazole moiety

Preparation Methods

The synthesis of 2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol typically involves the reaction of 1-isopropyl-4-methyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic or pyrazole derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions with halides or other electrophiles, forming ethers or esters.

Scientific Research Applications

2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and pyrazole groups can form hydrogen bonds or other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol include other phenol-pyrazole derivatives. These compounds may have variations in the substituents on the phenol or pyrazole rings, leading to differences in their chemical and biological properties. For example, compounds with different alkyl or aryl groups on the pyrazole ring may exhibit different reactivity or biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its overall properties and applications.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-[[(4-methyl-1-propan-2-ylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-11(3)14(16-17)15-8-12-6-4-5-7-13(12)18;/h4-7,9-10,18H,8H2,1-3H3,(H,15,16);1H

InChI Key

JELBSGWHHBCUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2O)C(C)C.Cl

Origin of Product

United States

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